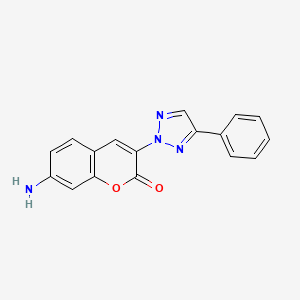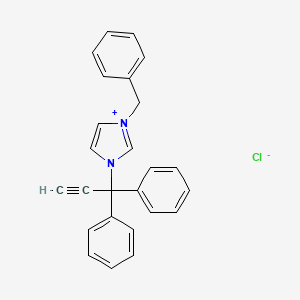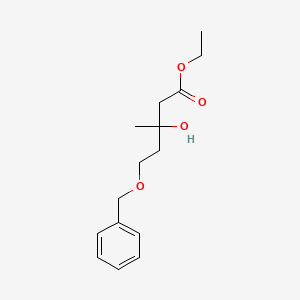![molecular formula C23H38O5 B8042844 2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid](/img/structure/B8042844.png)
2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is known for its complex structure and significant biological activity, making it a subject of interest in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid involves multiple steps and specific reaction conditions. The synthetic routes typically include the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Detailed information on the exact synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Analyse Chemischer Reaktionen
2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential effects on cellular processes and signal transduction pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its role in modulating biological targets and pathways. Additionally, this compound has industrial applications, such as in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Detailed studies on the mechanism of action can provide insights into how this compound exerts its effects at the molecular level .
Vergleich Mit ähnlichen Verbindungen
2-[4-[2-(4-Hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or biological activities. For instance, compounds with similar functional groups or molecular frameworks may exhibit similar reactivity or biological effects. this compound may have distinct properties that make it more suitable for certain applications. A detailed comparison with similar compounds can provide a better understanding of its unique characteristics .
Eigenschaften
IUPAC Name |
2-[4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexyl]oxycarbonylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-23(2,15-7-11-17(24)12-8-15)16-9-13-18(14-10-16)28-22(27)20-6-4-3-5-19(20)21(25)26/h15-20,24H,3-14H2,1-2H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGCHUVBRJOKEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)OC(=O)C3CCCCC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1CCC(CC1)O)C2CCC(CC2)OC(=O)C3CCCCC3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N'-bis[3-(1-hydroxyethyl)phenyl]hexanediamide](/img/structure/B8042762.png)
![N-[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]-N-[1-(furan-2-yl)ethyl]benzamide](/img/structure/B8042766.png)
![4-amino-N-[3-(4-aminophenoxy)phenyl]benzamide](/img/structure/B8042771.png)
![7-(4,5-Dichloroimidazol-2-ylidene)-1,4-diazabicyclo[2.2.1]heptane-2,3-dione](/img/structure/B8042779.png)
![N-[3-(4-benzamidophenoxy)propyl]benzamide](/img/structure/B8042786.png)
![ethyl N-[(2-amino-4-bromobenzoyl)amino]carbamate](/img/structure/B8042790.png)




![2-[[Methoxy(pyridin-2-yl)methyl]amino]naphthalene-1,4-dione](/img/structure/B8042838.png)

![2-[[2-(4-chloroanilino)-2-oxoethyl]-hydroxyamino]-N-(4-chlorophenyl)acetamide](/img/structure/B8042848.png)
![[3-(2-Oxopyrrolidin-1-yl)phenyl] benzenesulfonate](/img/structure/B8042853.png)
